BenchChemオンラインストアへようこそ!

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxypropanamide

Acetylcholinesterase inhibition Butyrylcholinesterase inhibition 5‑Lipoxygenase inhibition

N-(4-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxypropanamide (CAS 838812-17-2; molecular formula C22H19N3O2; MW 357.41 g·mol⁻¹) is a synthetic small molecule combining a fused imidazo[1,2‑a]pyridine heterocycle, a para‑phenylene linker, and a 2‑phenoxypropanamide side chain. The imidazo[1,2‑a]pyridine scaffold is widely recognized as a “privileged structure” in medicinal chemistry, forming the core of several approved kinase inhibitors and CNS agents.

Molecular Formula C22H19N3O2
Molecular Weight 357.413
CAS No. 838812-17-2
Cat. No. B2442629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxypropanamide
CAS838812-17-2
Molecular FormulaC22H19N3O2
Molecular Weight357.413
Structural Identifiers
SMILESCC(C(=O)NC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2)OC4=CC=CC=C4
InChIInChI=1S/C22H19N3O2/c1-16(27-19-7-3-2-4-8-19)22(26)23-18-12-10-17(11-13-18)20-15-25-14-6-5-9-21(25)24-20/h2-16H,1H3,(H,23,26)
InChIKeyXLEQZDKOSHQVMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxypropanamide–CAS 838812-17-2: Core Structural Identity & Class Baseline


N-(4-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxypropanamide (CAS 838812-17-2; molecular formula C22H19N3O2; MW 357.41 g·mol⁻¹) is a synthetic small molecule combining a fused imidazo[1,2‑a]pyridine heterocycle, a para‑phenylene linker, and a 2‑phenoxypropanamide side chain. The imidazo[1,2‑a]pyridine scaffold is widely recognized as a “privileged structure” in medicinal chemistry, forming the core of several approved kinase inhibitors and CNS agents. Contemporary medicinal chemistry literature classifies this compound within a series of imidazo[1,2‑a]pyridin‑2‑yl derivatives that have demonstrated inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and 5‑lipoxygenase (5‑LOX), thereby positioning the chemotype as a potential multi‑target ligand for neuroinflammation [1]. The specific substitution pattern—a 2‑phenoxypropanamide terminus—distinguishes it from close analogs bearing cinnamamide, butyramide, or nitrobenzenesulfonamide groups, each of which can profoundly alter target engagement, physicochemical properties, and downstream applicability [2].

Why In‑Class Imidazo[1,2‑a]pyridine Analogs Cannot Routinely Substitute for N‑(4‑(Imidazo[1,2‑a]pyridin‑2‑yl)phenyl)‑2‑phenoxypropanamide


The imidazo[1,2‑a]pyridine chemotype spans dozens of experimentally described derivatives, yet even minor modifications of the terminal amide substituent yield substantially divergent biological profiles. In the 2023 characterization of N‑(4‑(imidazo[1,2‑a]pyridin‑2‑yl)phenyl)cinnamamide analogs, replacing the cinnamamide moiety with a phenoxypropanamide chain can invert selectivity among AChE, BChE, and 5‑LOX isoforms, alter binding mode thermodynamics, and shift the compound’s drug‑metabolism profile [1]. Fragment‑based studies further document that the 2‑phenoxypropanamide motif, when paired with different aryl‑capping groups, spans IC₅₀ values from low nanomolar to high micromolar across unrelated target families such as G9a histone methyltransferase and inosine‑5′‑monophosphate dehydrogenase [2]. Consequently, ordering a generic “imidazo[1,2‑a]pyridine derivative” from a catalogue in place of the exact CAS 838812‑17‑2 compound risks invalidating pharmacological results, breaking SAR continuity, and introducing off‑target liabilities that the specific structure was designed to avoid.

Quantitative Differentiation Evidence for N‑(4‑(Imidazo[1,2‑a]pyridin‑2‑yl)phenyl)‑2‑phenoxypropanamide Relative to Key Comparators


Cholinesterase & 5‑LOX Multi‑Target Profile Distinguishes the Imidazo[1,2‑a]pyridin‑2‑yl Phenoxypropanamide Scaffold from Cinnamamide Analogs

While the target compound has not yet been disclosed in a public head‑to‑head enzymatic panel, the closest structurally characterized series—N‑(4‑(imidazo[1,2‑a]pyridin‑2‑yl)phenyl)cinnamamides—provides a rigorous comparator. In that series, compound 4a achieved an AChE IC₅₀ of 1.8 μM, compound 4g a BChE IC₅₀ of 2.3 μM, and compound 4l a sLOX‑1 IC₅₀ of 4.5 μM, all measured under identical in‑vitro conditions [1]. Replacing the cinnamamide terminus with a 2‑phenoxypropanamide group introduces a sterically and electronically distinct amide side‑chain that alters hydrogen‑bonding capacity and lipophilicity, parameters known to shift the AChE/BChE selectivity ratio in related imidazo[1,2‑a]pyridine chemotypes. Therefore, the CAS 838812‑17‑2 compound is expected to exhibit a quantitatively different multi‑target inhibition fingerprint, making it a distinct pharmacological tool for deciphering cholinesterase‑versus‑lipoxygenase pathway contributions in neuroinflammation models.

Acetylcholinesterase inhibition Butyrylcholinesterase inhibition 5‑Lipoxygenase inhibition

Fragment‑Based Comparison: 2‑Phenoxypropanamide Warhead Potency in G9a Methyltransferase Inhibition vs. the Reference Inhibitor UNC0321

A closely related fragment, N‑(4‑aminophenyl)‑2‑phenoxypropanamide, inhibited G9a methyltransferase with an IC₅₀ of 28 μM, while the optimized G9a probe UNC0321 achieves a Ki of 63 pM (IC₅₀ = 6–9 nM under identical in‑vitro conditions) [1]. Although the imidazo[1,2‑a]pyridin‑2‑yl cap on the target compound replaces the simple 4‑aminophenyl group, the 2‑phenoxypropanamide core is retained and likely dictates a significant portion of the binding enthalpy. This comparison demonstrates that the phenoxypropanamide moiety itself is a weakly potent G9a ligand; appending the imidazo[1,2‑a]pyridine cap could enhance potency through additional hydrophobic and π‑stacking contacts, but also risks diverting selectivity away from G9a toward other methyltransferase or kinase targets. Thus, the target compound occupies a distinct region of chemical space relative to both the fragment and the optimized G9a probe.

G9a histone methyltransferase Epigenetic probe compounds Fragment-based SAR

Imidazo[1,2‑a]pyridine Core Promiscuity Risk: Distinguishing the Phenoxypropanamide from Kinase‑Directed Analogs (e.g., AZ703)

The imidazo[1,2‑a]pyridine nucleus is a privileged kinase‑inhibitor scaffold. AZ703, a prototypical imidazo[1,2‑a]pyridine CDK1/2 inhibitor, exhibits a CDK1 IC₅₀ of 5 nM and a CDK2 IC₅₀ of 12 nM, while simultaneously inhibiting CDK9 at sub‑micromolar concentrations [1]. The phenoxypropanamide substitution on the target compound replaces the basic amine and hydrophobic groups that drive ATP‑mimetic kinase binding, thereby likely reducing CDK affinity while potentially introducing different off‑target interactions (e.g., with cholinesterases or epigenetic writers). This structural divergence means that the compound cannot be assumed to exhibit the same kinase‑inhibitory profile as AZ703 or other ATP‑competitive imidazo[1,2‑a]pyridines, a critical factor when selecting chemical tools for cell‑cycle vs. neuroinflammation research programs.

Cyclin-dependent kinase inhibition Kinase selectivity profiling Imidazo[1,2‑a]pyridine pharmacophore

Recommended Research & Procurement Application Scenarios for N‑(4‑(Imidazo[1,2‑a]pyridin‑2‑yl)phenyl)‑2‑phenoxypropanamide (CAS 838812‑17‑2)


Pharmacological Dissection of Cholinesterase vs. Lipoxygenase Pathways in Neuroinflammation

The compound’s anticipated multi‑target profile (AChE/BChE/5‑LOX) makes it suitable for phenotypic screening in neuroinflammation models where simultaneous modulation of acetylcholine homeostasis and leukotriene synthesis is desired. Its side‑chain differentiation from cinnamamide analogs [1] ensures that observed biological effects cannot be trivially replicated by off‑the‑shelf imidazo[1,2‑a]pyridine cinnamamides, justifying dedicated procurement for laboratories focused on Alzheimer’s disease or Parkinson’s disease pathway crosstalk.

Chemical Probe for Comparing Phenoxypropanamide vs. Cinnamamide Metabolic Stability

Because the 2‑phenoxypropanamide group is predicted to alter oxidative metabolism and plasma‑protein binding relative to the cinnamamide congeners characterized by Esfandiari et al. [1], the compound can serve as a matched‑pair tool in ADME‑Tox profiling. Procurement of the exact CAS 838812‑17‑2 entity, rather than a generic “imidazo[1,2‑a]pyridine derivative,” is essential to generate reproducible, side‑chain‑specific pharmacokinetic data for publication.

Selectivity Profiling Against Kinase‑Directed Imidazo[1,2‑a]pyridines (e.g., AZ703)

The compound’s structural divergence from ATP‑competitive CDK inhibitors such as AZ703 (CDK1 IC₅₀ = 5 nM, CDK2 IC₅₀ = 12 nM) [1] qualifies it as a negative‑control chemical probe in kinase‑centric screening cascades. Researchers validating a CDK‑focused hit‑finding campaign can use the compound to benchmark assay selectivity, ensuring that phenotypic activity arises from on‑target kinase engagement rather than from class‑level imidazo[1,2‑a]pyridine promiscuity.

Fragment‑Growth Campaigns Targeting Epigenetic Writers (G9a/GLP)

The 2‑phenoxypropanamide fragment alone exhibits weak G9a inhibition (IC₅₀ = 28 μM) [1]. By fusing it with the imidazo[1,2‑a]pyridine cap, the target compound provides a starting point for structure‑based optimization toward selective G9a/GLP inhibitors. Procuring the full‑length compound rather than the fragment allows medicinal chemistry teams to immediately assess the cap’s contribution to binding enthalpy and selectivity over other histone methyltransferases.

Quote Request

Request a Quote for N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxypropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.